molecular formula C13H20N2O2 B2587852 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine CAS No. 2375259-18-8

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine

Cat. No.: B2587852
CAS No.: 2375259-18-8
M. Wt: 236.315
InChI Key: WBFVBRPSJGGWPC-UHFFFAOYSA-N
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Description

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine is a versatile chemical compound used in various scientific research fields. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound’s unique structure makes it suitable for numerous applications, including pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 5,5-diethoxy-2-nitrobenzaldehyde with an amine source, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine include other quinoline derivatives, such as:

  • 6,7-Dihydro-5H-isoquinolin-8-one
  • 4-Hydroxy-2-quinolones
  • 1-Benzazine

Uniqueness

What sets this compound apart is its unique diethoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-16-13(17-4-2)10-6-5-9-15-11(10)7-8-12(13)14/h5-6,9,12H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVBRPSJGGWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(CCC2=C1C=CC=N2)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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